4-(tert-Butoxycarbonylamino)benzylidenediacetate
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Overview
Description
4-(tert-Butoxycarbonylamino)benzylidenediacetate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a benzylidene diacetate moiety. This compound is often used in organic synthesis, particularly in the protection of amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonylamino)benzylidenediacetate typically involves the protection of an amino group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium or in organic solvents like acetonitrile with 4-dimethylaminopyridine as a catalyst . The benzylidene diacetate moiety can be introduced through a condensation reaction with benzaldehyde derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxycarbonylamino)benzylidenediacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, aldehydes, benzyl derivatives, and various substituted benzylidene compounds.
Scientific Research Applications
4-(tert-Butoxycarbonylamino)benzylidenediacetate has several applications in scientific research:
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and specialty materials, where precise control over chemical reactions is required.
Mechanism of Action
The mechanism of action of 4-(tert-Butoxycarbonylamino)benzylidenediacetate involves the protection of amino groups through the formation of a stable Boc group. This protection prevents the amino group from participating in unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butoxycarbonylamino)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a benzylidene diacetate moiety.
4-(tert-Butoxycarbonylamino)benzylamine: Contains a benzylamine group instead of a benzylidene diacetate moiety.
4-(tert-Butoxycarbonylamino)butanoic acid: Features a butanoic acid group instead of a benzylidene diacetate moiety.
Uniqueness
4-(tert-Butoxycarbonylamino)benzylidenediacetate is unique due to its combination of a Boc-protected amino group and a benzylidene diacetate moiety. This structure provides specific reactivity and stability, making it valuable in various synthetic applications.
Properties
CAS No. |
428442-03-9 |
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Molecular Formula |
C16H21NO6 |
Molecular Weight |
323.34 g/mol |
IUPAC Name |
[acetyloxy-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methyl] acetate |
InChI |
InChI=1S/C16H21NO6/c1-10(18)21-14(22-11(2)19)12-6-8-13(9-7-12)17-15(20)23-16(3,4)5/h6-9,14H,1-5H3,(H,17,20) |
InChI Key |
VPAXNUVMKNLGSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)OC(=O)C |
Origin of Product |
United States |
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